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(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3274741
CAS No.: 61322-49-4
M. Wt: 140.18 g/mol
InChI Key: WJNFHLOXPKZBSL-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern chemical research due to its diverse applications and versatile reactivity. Pyrazole derivatives are recognized for their wide array of biological activities, making them crucial pharmacophores in medicinal chemistry for drug design and development. nih.gov These scaffolds are integral to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, a property that can be tailored by substitution on the nitrogen atoms, further enhances its utility in creating molecules with specific biological targets. chim.it

Overview of Functionalized Pyrazoles and their Research Utility

Functionalized pyrazoles, which are pyrazole rings bearing various chemical groups, are of immense importance in synthetic organic chemistry. chim.itpharmaguideline.com The introduction of functional groups onto the pyrazole core allows for a wide range of chemical transformations, enabling the construction of complex molecular frameworks. pharmaguideline.com These functionalized pyrazoles serve as versatile intermediates in the synthesis of a multitude of compounds, including fused heterocyclic systems. pharmaguideline.com The specific nature and position of the functional groups on the pyrazole ring dictate the molecule's reactivity and its subsequent applications in fields ranging from materials science to medicinal chemistry. chim.itpharmaguideline.com For instance, the presence of a hydroxymethyl group, as seen in the title compound, introduces a reactive site for esterification, etherification, and oxidation reactions, thereby expanding its synthetic potential.

Structural Context of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol as a Pivotal Building Block

This compound, with its fully substituted pyrazole ring, presents a unique and valuable structure for chemical synthesis. The three methyl groups at positions 1, 3, and 4 provide steric and electronic influence, while the hydroxymethyl group at the 5-position serves as a primary site for further chemical modification. A common and effective method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester, methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride. The resulting alcohol is a stable, yet reactive intermediate, poised for use in the construction of more elaborate molecules with potential applications in various areas of chemical research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 61322-49-4
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B3274741 (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol CAS No. 61322-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,5-trimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-6(2)8-9(3)7(5)4-10/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFHLOXPKZBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735909
Record name (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61322-49-4
Record name (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality attached to the C5 position of the pyrazole (B372694) ring is a key site for various chemical transformations.

The hydroxymethyl group of (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. Conversely, while the alcohol is already in a reduced state, related pyrazole carboxylic acids can be reduced to form pyrazole methanols.

Oxidation: The oxidation of pyrazole methanols can be achieved using various oxidizing agents. For instance, the oxidation of related pyrazole derivatives has been studied using reagents like potassium permanganate (B83412). sciencepublishinggroup.comaun.edu.eg The reaction of a pyrazole methanol (B129727) with a suitable oxidizing agent would be expected to first yield the corresponding aldehyde, (1,3,4-trimethyl-1H-pyrazol-5-yl)carbaldehyde. Further oxidation under more vigorous conditions would lead to the formation of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid. The specific outcome depends on the strength of the oxidizing agent and the reaction conditions. A study on the oxidation of a methylaminopyrazole formamidine (B1211174) derivative by permanganate ion in a neutral medium indicated a complex mechanism involving the formation of an intermediate complex which then decomposes. sciencepublishinggroup.com

Reduction: While the hydroxymethyl group itself is not subject to further reduction, the corresponding carboxylic acid can be reduced to regenerate the alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as it is capable of reducing carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comlibretexts.orgvaia.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org

Table 1: Representative Oxidation and Reduction Reactions

Starting Material Analogue Reagent(s) Product Reaction Type
Pyrazole Methanol Derivative Potassium Permanganate (KMnO₄) Pyrazole Carboxylic Acid Oxidation sciencepublishinggroup.com

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. researchgate.net For example, reacting this compound with acetic anhydride would yield (1,3,4-trimethyl-1H-pyrazol-5-yl)methyl acetate. The synthesis of pyrazole-4-carboxylate esters has been achieved through various methods, including the reaction of pyrazole carboxylic acids with alcohols or the alkylation of pyrazole-4-carboxylates with alkyl halides. chemicalbook.comgoogle.com

Etherification: The formation of ethers from pyrazolylmethanols can be accomplished under various conditions. A chemoselective method for the etherification of benzyl (B1604629) alcohols, which are structurally similar to pyrazolylmethanols, uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695). researchgate.netchemicalbook.com This suggests that this compound could be converted to its methyl or ethyl ether using this methodology.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov The position of substitution is directed by the existing substituents. In a 1,3,4-trimethyl substituted pyrazole, the only available position for substitution is C5. However, since the C5 position is already substituted with a hydroxymethyl group in the target molecule, electrophilic substitution would likely occur on one of the methyl groups under harsh conditions or would require modification of the starting material.

For a generic N-substituted pyrazole, electrophilic attack preferentially occurs at the C4 position. rrbdavc.orgpharmaguideline.comresearchgate.net If the C4 position were unsubstituted, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or NBS), and formylation (using the Vilsmeier-Haack reagent) would readily occur at this site. mdpi.comnih.govscribd.com

Nucleophilic substitution reactions on the pyrazole ring are less common and generally require the presence of a good leaving group, such as a halogen, at the position of attack. nih.gov

Table 2: Common Electrophilic Substitution Reactions on Analogous Pyrazole Rings

Reaction Type Reagent(s) Electrophile Typical Position of Attack Product
Nitration HNO₃, H₂SO₄ NO₂⁺ C4 4-Nitropyrazole derivative scribd.com
Bromination N-Bromosuccinimide (NBS) Br⁺ C4 4-Bromopyrazole derivative mdpi.com

Formation of Condensed Heterocyclic Systems Utilizing the Pyrazole and Hydroxymethyl Functionalities

The bifunctional nature of this compound allows it to serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines. rsc.orgresearchgate.net These reactions often involve the initial transformation of the hydroxymethyl group into a more reactive species, followed by cyclization involving a nitrogen atom of the pyrazole ring or an adjacent substituent.

For instance, the hydroxymethyl group could be oxidized to an aldehyde, which can then undergo condensation with a suitable binucleophile like a hydrazine (B178648) or guanidine (B92328) derivative to form a new heterocyclic ring fused to the pyrazole. The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved starting from 5-aminopyrazole derivatives, which then undergo cyclization with various reagents. nih.gov Similarly, pyrazolotriazines can be synthesized from 5-aminopyrazole-1-carbothioamides. rsc.orgresearchgate.net While these examples start from amino-substituted pyrazoles, they illustrate the general strategy of using a functional group at the C5 position to build a condensed ring system.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of many reactions involving pyrazoles have been studied, providing insight into the reactivity of compounds like this compound.

Oxidation Mechanism: The oxidation of pyrazole derivatives can proceed through different pathways depending on the oxidant and reaction conditions. For example, the oxidation of a pyrazole derivative with permanganate ion has been proposed to involve the formation of a 1:1 intermediate complex between the substrate and the permanganate ion. This complex then decomposes in the rate-determining step to produce a free radical from the pyrazole derivative and an intermediate manganese(VI) species. sciencepublishinggroup.comaun.edu.eg

Electrophilic Substitution Mechanism: The mechanism of electrophilic aromatic substitution on the pyrazole ring is similar to that of other aromatic compounds. rrbdavc.org It involves the initial attack of the electrophile on the electron-rich pyrazole ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. For N-substituted pyrazoles, this attack occurs preferentially at the C4 position due to the electronic effects of the nitrogen atoms and the substituents. rsc.orgresearchgate.net

Vilsmeier-Haack Formylation Mechanism: This reaction involves the formation of the Vilsmeier reagent, an electrophilic iminium salt (chloro-N,N-dimethylmethyleneammonium salt), from the reaction of a substituted amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.orgthieme-connect.com The electron-rich pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated pyrazole. nih.govchemistry-reaction.com

Coordination Chemistry and Metal Complex Formation with 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol As a Ligand

Design Principles for Pyrazolylmethanol-Based Ligands in Transition Metal Chemistry

The design of pyrazolylmethanol-based ligands for transition metal chemistry is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These principles revolve around the steric and electronic effects of the substituents on the pyrazole (B372694) ring and the nature of the metal center.

The electronic properties of the substituents also impact the donor ability of the pyrazole nitrogen. Electron-donating groups, such as methyl groups, increase the electron density on the pyrazole ring, enhancing its σ-donor capacity and leading to stronger metal-ligand bonds. This increased donation can influence the redox potential of the metal center and its catalytic activity.

Hemilability: The hydroxymethyl group introduces a hemilabile character to the ligand. The oxygen atom can coordinate to the metal center, forming a chelate ring, or it can remain uncoordinated. This on/off coordination flexibility is a key design feature in catalysis, as the vacant coordination site created by the dissociation of the hydroxymethyl arm can be utilized for substrate binding and activation.

Chelate Ring Size: The formation of a five-membered chelate ring upon bidentate coordination of a pyrazolylmethanol ligand is generally favored. The stability of such a ring can be influenced by the substituents on the pyrazole ring and the nature of the metal ion.

Synthesis and Characterization of Discrete Metal Complexes

While no specific synthesis of metal complexes with "(1,3,4-trimethyl-1H-pyrazol-5-yl)methanol" is reported, the general procedures for synthesizing complexes with similar pyrazole-based ligands can be inferred. Typically, the synthesis involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For example, the synthesis of copper(II) complexes with 3,4,5-trimethyl-1H-pyrazole was achieved by reacting the ligand with CuCl₂ or Cu(NO₃)₂ in methanol (B129727). Similarly, the synthesis of tripodal pyrazolyl ligands has been achieved through the condensation of primary amines with (3,5-dimethyl-1H-pyrazol-1-yl)methanol.

The characterization of these complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution. Coordination to a paramagnetic metal center would lead to broadening or shifting of the ligand proton signals.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

Mass Spectrometry: To determine the molecular weight of the complex and provide evidence for its composition.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. Although no crystal structures of complexes with "this compound" are available, studies on related structures provide valuable insights into the expected coordination modes.

For instance, the crystal structure of two copper(II) complexes with 3,4,5-trimethyl-1H-pyrazole revealed a square-pyramidal geometry around the copper center. In the chloride complex, two pyrazole ligands are in a cis arrangement, with two bridging chloride ions and one terminal chloride. In the nitrate (B79036) complex, four pyrazole ligands coordinate to the copper ion.

In complexes of other functionalized pyrazoles, such as those with pyridyl groups, the pyrazole ring coordinates to the metal center through one of its nitrogen atoms, and the substituent group can also participate in coordination, leading to the formation of chelate rings. The steric bulk of the trimethyl-substituted pyrazole in our target ligand would likely lead to longer metal-ligand bond distances and potentially distorted coordination geometries.

Interactive Data Table: Crystallographic Data for Related Pyrazole Complexes

CompoundMetalCoordination GeometryKey Bond Lengths (Å)Reference
[Cu₂Cl₄(C₆H₁₀N₂)₄]Cu(II)Square pyramidalCu-N: ~2.0, Cu-Cl (terminal): ~2.2, Cu-Cl (bridging): ~2.3 & 2.7
[Cu(NO₃)₂(C₆H₁₀N₂)₄]Cu(II)Square pyramidalCu-N: ~2.0, Cu-O: ~2.5
[Fe(C₁₈H₁₅N₆)₂]·2MeOHFe(II)Pseudo-octahedralFe-N: ~1.96
[Ni(C₁₆H₁₀ClN₆)₂]·2CH₃OHNi(II)Distorted octahedralNi-N: ~2.10
[CuCl₂(C₁₇H₂₃N₃)]Cu(II)Not specifiedNot specified

Note: The data in this table is for pyrazole ligands that are structurally related to, but not identical to, this compound.

Spectroscopic Probing of Metal-Ligand Interactions and Electronic Structure

Spectroscopic techniques are invaluable for understanding the nature of the metal-ligand bond and the electronic structure of the resulting complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would reveal ligand-to-metal charge transfer (LMCT) and d-d transitions. The energies of these transitions provide information about the ligand field strength and the geometry of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding.

Magnetic Susceptibility Measurements: These measurements would determine the magnetic moment of the complex, confirming the oxidation state and spin state of the metal ion.

In the case of dithiocarbamate (B8719985) complexes of pyrazole-type ligands, FT-IR and NMR spectroscopy, along with magnetic susceptibility and conductivity measurements, were used to propose a tetrahedral geometry around the metal centers.

Potential for Catalytic Applications in Homogeneous and Heterogeneous Systems

Pyrazolone-based ligands and their metal complexes have shown promise in various catalytic applications. The structural and electronic features of "this compound" suggest that its metal complexes could also be effective catalysts.

The hemilabile nature of the hydroxymethyl group is particularly significant for catalysis. The reversible coordination of the oxygen donor can create an open coordination site for substrate binding, a key step in many catalytic cycles.

Furthermore, the steric bulk provided by the three methyl groups could be exploited to control the selectivity of catalytic reactions. For example, in polymerization catalysis, bulky ligands are often used to control the stereochemistry of the resulting polymer.

While no specific catalytic studies on complexes of "this compound" have been reported, related pyrazole-based complexes have been investigated for their catalytic activity in various reactions, including oxidation and polymerization.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like (1,3,4-trimethyl-1H-pyrazol-5-yl)methanol. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D-NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the three methyl groups (N-CH₃, C3-CH₃, C4-CH₃), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The N-methyl group typically appears as a sharp singlet, while the C-methyl groups also present as singlets, with their exact chemical shifts influenced by their position on the pyrazole (B372694) ring. The methylene protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton signal's position and multiplicity can vary depending on the solvent and concentration.

While specific spectral data for this compound is not widely published, analysis of a closely related derivative, 5-chloromethyl-1,3-dimethyl-1H-pyrazole, shows characteristic signals: a singlet for the C3-methyl group at 2.22 ppm, a singlet for the N-methyl group at 3.84 ppm, a singlet for the methylene protons at 4.53 ppm, and a singlet for the pyrazole ring proton at 6.04 ppm. nih.gov For the title compound, the C4-methyl group would introduce an additional singlet and the pyrazole ring would lack a proton signal, simplifying that region of the spectrum.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For the title compound, seven distinct carbon signals are anticipated: three for the methyl groups, one for the methylene carbon, and three for the pyrazolic ring carbons (C3, C4, C5). The chemical shifts differentiate the sp³-hybridized methyl and methylene carbons from the sp²-hybridized carbons of the aromatic pyrazole ring. For instance, in a derivative, the carbons of the pyrazole ring appear at distinct chemical shifts, such as δ = 170.4 ppm for C=N carbon, δ = 90.1 ppm for C-2 position carbon, and a methyl group carbon at δ = 13.8 ppm. mdpi.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlations between coupled protons, such as the potential coupling between the -CH₂- and -OH protons. An HSQC spectrum would establish direct one-bond correlations between each proton and the carbon atom it is attached to, definitively assigning the signals for the methyl and methylene groups.

The following table summarizes expected and observed NMR data for pyrazole derivatives, illustrating the power of this technique.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov¹H2.22sC3-CH₃
¹H3.84sN1-CH₃
¹H4.53s-CH₂Cl
¹H6.04sC4-H
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione mdpi.com¹³C178.94, 160.84, 158.29C=O, C=S
¹³C152.91, 150.40, 145.19Pyrazole ring carbons
¹³C14.63, 13.55, 12.70, 12.43Methyl carbons

Vibrational Spectroscopic Characterization (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. Vibrations corresponding to the pyrazole ring, including C=C and C=N stretching, typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. A reference spectrum for the parent 1H-Pyrazole shows characteristic bands that form the basis for interpreting substituted derivatives. nist.gov

The table below details characteristic IR absorptions observed in related pyrazole structures.

CompoundWavenumber (cm⁻¹)IntensityAssignment
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]...dione mdpi.com2979C-H aromatic stretch
2926C-H aliphatic stretch
1694StrongC=O stretch
1568C=C stretch
(3-chloro-5-(phenylthio)-1-(...)-1H-pyrazol-4-yl)(phenyl)methanol amazonaws.com2956MediumC-H stretch
2239MediumC≡N stretch (in related nitrile)
1457WeakAromatic ring stretch

Mass Spectrometric Approaches (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₇H₁₂N₂O. allbiopharm.combldpharm.com The exact monoisotopic mass can be calculated and compared to the experimental value from HRMS to unequivocally confirm the molecular formula. For example, the related compound 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has a calculated mass for [M+H]⁺ of 250.0980 and a found value of 250.0965, demonstrating the accuracy of the technique. rsc.org

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O).

Cleavage of the methyl groups.

Fission of the pyrazole ring structure under higher energy conditions.

Analysis of these fragments helps to piece together the molecular structure, complementing the data from NMR and IR spectroscopy.

CompoundIonization ModeCalculated m/zFound m/zFormula
C₁₃H₁₄N₂S Derivative amazonaws.comHRMS (EI)230.0878230.0871C₁₃H₁₄N₂S
C₁₁H₁₉N₃Si Derivative amazonaws.comHRMS (EI)221.1348221.1341C₁₁H₁₉N₃Si
C₁₈H₁₆N₃O Derivative rsc.orgHRMS (ESI)290.1293290.1285[C₁₈H₁₅N₃O+H]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions.

For pyrazole derivatives, the position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring. nist.gov The presence of the hydroxymethyl group and three methyl groups on the this compound structure would influence its electronic properties. Studies on pyrazole complexes in ethanol (B145695)/water mixtures show absorption maxima around 290-294 nm. researchgate.net Another study on a pyrazoline derivative reported a λ_max at 300 nm. researchgate.net These transitions are typically associated with the π-electron system of the heterocyclic ring. While detailed photophysical data for the specific title compound is limited, analysis of related structures indicates that it would likely absorb in the mid-UV region.

Compound ClassSolventλ_max (nm)Notes
Pyrazoline Derivative researchgate.netNot specified~300Correlated with DFT studies
Pyrazole-Metal Complexes researchgate.netEtOH-H₂O290-294Study of complex formation
3-methyl-5-phenyl-1H-pyrazole nist.govNot specified~250π → π* transition of the substituted pyrazole ring

X-ray Single Crystal Diffraction for Solid-State Structural Determination and Supramolecular Interactions

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.

While a crystal structure for this compound itself is not publicly available, studies on closely related pyrazole-containing molecules provide significant insight. For example, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol confirmed its molecular structure and revealed details about its solid-state arrangement. nih.govnih.gov

The table below shows representative crystal data for a related pyrazole derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

ParameterValue (for C₁₁H₁₃N₃O derivative) nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.982(3)
b (Å) 7.420(2)
c (Å) 10.045(2)
β (º) 108.82(3)
Volume (ų) 1056.3(4)
Z 4

Computational and Theoretical Investigations into 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric properties of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d) or 6-311G**, are employed to predict optimized molecular geometries, bond lengths, and bond angles. nih.govjocpr.comnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the nature of its covalent bonds.

Studies on analogous pyrazoles demonstrate that DFT can accurately reproduce structural parameters that are in good agreement with experimental data from X-ray crystallography. nih.govtandfonline.com For (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol, a DFT optimization would reveal the precise spatial arrangement of the trimethylated pyrazole ring relative to the methanol (B129727) group. The stability of the molecule is inferred from its total energy calculated by DFT; lower energy values correspond to higher stability. jocpr.com Analysis of the bonding characteristics, such as the charge density distribution along the bonds, helps in understanding the electronic nature of the pyrazole ring and its substituents. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a Pyrazole Derivative Note: This table is illustrative, based on typical findings for pyrazole derivatives, as specific data for this compound is not available in the cited literature.

ParameterBond/AngleTypical Calculated Value
Bond Length C3=N2~1.30 Å
N1-N2~1.35 Å
C5-C4~1.39 Å
Bond Angle N1-N2-C3~105°
C4-C5-N1~110°

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution for Reactivity Insights

The Molecular Electrostatic Potential (MEP) is a critical tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, regions of negative potential (typically colored red) indicate sites prone to electrophilic attack, such as areas with lone pair electrons. Conversely, regions of positive potential (colored blue) denote sites susceptible to nucleophilic attack. nih.govnih.gov

For this compound, an MEP analysis would likely show a significant negative potential around the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atom of the methanol group, identifying them as primary sites for electrophilic interaction or hydrogen bonding. nih.gov The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site. This analysis of charge distribution is fundamental for understanding how the molecule interacts with other reagents, substrates, or biological receptors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO) and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govsci-hub.se In contrast, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations on various pyrazole derivatives have been used to determine these orbital energies and predict reactivity. nih.govresearchgate.net For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov Similar calculations for this compound would pinpoint the distribution of these frontier orbitals, revealing which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative FMO Data for a Pyrazole Derivative Note: This table is a representative example based on calculations for similar heterocyclic compounds. Specific values for the target compound may vary.

Molecular OrbitalEnergy (eV)Implication
HOMO -6.5 eVElectron-donating capability
LUMO -2.0 eVElectron-accepting capability
Energy Gap (ΔE) 4.5 eVHigh kinetic stability

Conformational Landscape and Tautomerism Studies within the Pyrazole Ring System

Substituted pyrazoles that are not N-substituted can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. nih.govresearchgate.net While the N1 position in this compound is fixed by a methyl group, preventing annular tautomerism, conformational analysis remains important. This involves studying the rotation around single bonds, particularly the C5-CH₂OH bond, to identify the most stable three-dimensional arrangement (conformer). Theoretical calculations can map the potential energy surface as a function of dihedral angles to find the lowest-energy conformers. beilstein-journals.org

For other pyrazole systems where tautomerism is possible, computational studies are essential to predict the relative stability of the different tautomers. nih.govfu-berlin.de These studies often show that the preferred tautomer can be influenced by the nature of substituents, the solvent, and temperature. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. rsc.orgnih.gov DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). tandfonline.comnih.gov

Numerous studies on pyrazole derivatives have shown a high correlation between theoretical and experimental spectra. rsc.orgnih.gov For this compound, DFT calculations would predict the characteristic vibrational modes for the O-H stretch, C-H stretches of the methyl groups, and the various vibrations of the pyrazole ring. Similarly, predicted ¹H and ¹³C NMR shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its structure. For example, a computational study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline showed that calculated IR frequencies for N-H stretches were consistent with the experimental data. mdpi.com

Theoretical Insights into Reaction Mechanisms and Transition States

Computational methods are uniquely suited to explore the intricate details of chemical reaction pathways. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can elucidate reaction mechanisms. mdpi.com

A quantum-chemical study on the reaction of a closely related compound, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, with 2-mercaptoethanol (B42355) used high-level methods (MP2//B3LYP) to map out competing reaction channels. pleiades.online The study identified the transition states for different pathways and calculated their activation energies, allowing for predictions about which product would be favored under kinetic control. pleiades.online Similar investigations for this compound could be used to model its synthesis or subsequent reactions, providing a detailed, step-by-step understanding of the bond-breaking and bond-forming processes involved. researchgate.netnih.gov

Applications of 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The primary utility of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol in the synthesis of complex molecules stems from the reactivity of its hydroxymethyl (-CH₂OH) group. This functional group serves as a versatile handle that can be readily transformed into a variety of other functionalities, providing a gateway to a diverse range of molecular architectures.

The alcohol moiety can be easily oxidized under mild conditions to the corresponding aldehyde, (1,3,4-trimethyl-1H-pyrazol-5-yl)carbaldehyde. This aldehyde is a crucial intermediate for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. Pyrazole (B372694) aldehydes are widely used intermediates in the construction of elaborate molecular frameworks. nih.govmdpi.com

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by treatment with thionyl chloride to form 5-(chloromethyl)-1,3,4-trimethyl-1H-pyrazole). This transformation activates the benzylic-like position for nucleophilic substitution reactions, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, cyanides, and carbanions. This pathway is fundamental for linking the pyrazole core to other molecular fragments.

Studies on analogous (pyrazol-yl)methanol compounds demonstrate this principle effectively. For instance, (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols have been used as key intermediates where the methanol (B129727) group is modified to build more complex structures for potential therapeutic applications. Similarly, the synthesis of the antidiabetic drug Teneligliptin involves intermediates derived from a substituted pyrazole core, showcasing the industrial relevance of such building blocks. google.com

Role in the Synthesis of Novel Heterocyclic Scaffolds

The functional groups of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems. Pyrazoles are foundational units for a variety of bicyclic and polycyclic scaffolds, many of which possess significant biological activity. mdpi.comnih.govmdpi.com

The most common strategy involves the initial oxidation of the methanol to the corresponding carbaldehyde. This pyrazole-5-carbaldehyde can then undergo condensation reactions with various binucleophilic reagents to construct new rings fused to the pyrazole core. For example, reaction with aminothiophenes can yield thieno[2,3-d]pyrimidine (B153573) analogues, while reactions with malononitrile (B47326) and an ammonium (B1175870) source can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govmdpi.com The Vilsmeier-Haack reaction on related pyrazolones is a common method to generate pyrazole-4-carbaldehydes, which are then used to synthesize a variety of fused systems. mdpi.com

The table below summarizes representative examples of heterocyclic scaffolds that can be synthesized from pyrazole-carbaldehyde precursors, which are directly accessible from their corresponding pyrazolyl-methanols.

Starting Pyrazole DerivativeReagentsFused Heterocyclic ScaffoldReference(s)
Pyrazole-4-carbaldehyde2-Aminothiophene-3-carbonitrileThieno[2,3-d]pyrimidine-fused Pyrazole nih.gov
3-AcetylpyrazoleAldehyde, Malononitrile, Ammonium AcetatePyrazolo[3,4-b]pyridine mdpi.com
PyrazoloneVilsmeier-Haack Reagents (POCl₃, DMF)5-Chloro-pyrazole-4-carbaldehyde mdpi.com
Pyrazole-5-carbaldehydeHydrazonoyl ChloridesPyrazolo[1,5-c] bohrium.comarabjchem.orgnih.govtriazine mdpi.com

These examples highlight established synthetic pathways where a molecule like this compound, after a simple oxidation step, can serve as a key starting material for generating novel and complex heterocyclic frameworks.

Integration into Supramolecular Assemblies and Advanced Material Architectures

The structural features of this compound make it a promising candidate for the design of supramolecular assemblies and advanced materials. The pyrazole ring itself is a well-known motif in supramolecular chemistry, capable of forming predictable hydrogen-bonding patterns like dimers, trimers, and catemers. researchgate.netnih.gov

While the N-H proton of unsubstituted pyrazoles is a key hydrogen bond donor, the N-substituted this compound relies on other interactions. The pyridine-type nitrogen (N2) acts as a hydrogen bond acceptor, while the hydroxymethyl group can serve as both a hydrogen bond donor (O-H) and acceptor (O). These functionalities allow the molecule to self-assemble into ordered networks through hydrogen bonding.

Furthermore, the pyrazole nitrogen atom is an excellent ligand for coordinating with metal ions. This property allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of the trimethylated pyrazole ring influences the steric environment around the coordinating nitrogen, which can be used to fine-tune the resulting architecture and properties of the material. Research on pyrazole-based BODIPY dyes has shown that pyrazole motifs can be used to control self-assembly pathways, leading to distinct J-aggregates or H-aggregates with unique photophysical properties. rsc.org This demonstrates the potential of pyrazole building blocks in creating functional materials for applications such as sensing. rsc.org

Precursor for the Design of Advanced Chemical Reagents and Catalysts

This compound is an ideal precursor for synthesizing sophisticated ligands for homogeneous catalysis. Pyrazole-containing ligands have become indispensable in coordination chemistry due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. nih.govrsc.org

The hydroxymethyl group is particularly useful for creating multidentate ligands. For example, condensation of analogous (pyrazol-yl)methanol compounds with primary or secondary amines is a straightforward method to produce tridentate or tetradentate ligands. bohrium.comarabjchem.orgresearch-nexus.net These ligands, featuring pyrazole, amine, and other donor groups, can chelate to a metal center, creating stable and catalytically active complexes.

Copper complexes of pyrazole-based ligands have shown excellent catalytic activity in oxidation reactions, mimicking the function of enzymes like catecholase. bohrium.comresearch-nexus.net Manganese catalysts coordinated with pyrazole ligands have also been developed for efficient transfer hydrogenation reactions. rsc.org The specific ligand architecture dictates the coordination geometry and electronic properties of the metal center, thereby controlling the catalyst's activity and selectivity.

The following table presents examples of catalytic systems developed from pyrazolyl-methanol precursors, illustrating the potential applications for derivatives of this compound.

Pyrazolyl-Methanol PrecursorLigand TypeMetalCatalytic ApplicationReference(s)
(3,5-Dimethyl-1H-pyrazol-1-yl)methanolTridentate N₃ LigandCopper(II)Catechol Oxidation bohrium.comresearch-nexus.net
1-Hydroxymethyl-pyrazole EstersTripodal N₃O LigandCopper(II)Catechol Oxidation arabjchem.org
Generic Pyrazole LigandN,N-LigandManganese(I)Transfer Hydrogenation rsc.org
Protic Pyrazole LigandPincer LigandIron(IV)N-N Bond Cleavage nih.gov

By leveraging established synthetic routes, this compound can be converted into a variety of ligands for use in developing novel catalysts for a broad range of chemical transformations.

Future Research Directions and Emerging Opportunities in 1,3,4 Trimethyl 1h Pyrazol 5 Yl Methanol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a cornerstone for its future applications. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Green chemistry principles offer a roadmap for these advancements. nih.gov The exploration of solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) could significantly reduce the environmental impact of the synthesis. researchgate.net For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for various heterocyclic compounds and could be a valuable tool for the synthesis of this compound. researchgate.net

Table 1: Comparison of Potential Green Synthetic Approaches for this compound

Synthetic Approach Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. Optimization of microwave parameters (temperature, pressure, time) for the specific cyclization and functionalization steps.
Catalytic Methods High selectivity, lower energy consumption, potential for catalyst recycling. Development of novel catalysts (e.g., metal-organic frameworks, supported nanoparticles) for the key bond-forming reactions.
One-Pot Multi-component Reactions Increased efficiency, reduced waste, simplified procedures. Designing a convergent synthesis that assembles the pyrazole (B372694) core and introduces the methanol (B129727) functionality in a single step.

Expansion of Coordination Chemistry into New Metal Systems and Applications

The nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group make this compound a potentially excellent ligand for the formation of coordination complexes with a wide range of metal ions. The coordination chemistry of pyrazole-based ligands is a well-established field, with applications in catalysis, materials science, and bioinorganic chemistry. rsc.org

Future research should investigate the coordination behavior of this compound with various transition metals (e.g., Cu, Zn, Cd) and lanthanides. The synthesis and structural characterization of these metal complexes will provide insights into the ligand's coordination modes (e.g., monodentate, bidentate, bridging). rsc.org

The resulting coordination complexes could exhibit interesting properties, such as catalytic activity, luminescence, or magnetic behavior. For example, copper complexes of pyrazole-containing ligands have been explored for their catalytic activity in various organic transformations. The potential for creating novel metal-organic frameworks (MOFs) using this ligand as a building block should also be investigated, which could lead to materials with applications in gas storage or separation.

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. jcsp.org.pknih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Future research should employ advanced computational modeling to:

Predict Reactivity: Calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This can guide the design of selective synthetic transformations.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various transformations, providing a deeper understanding of the underlying reaction mechanisms.

Design Novel Ligands and Complexes: Predict the coordination geometries and electronic properties of metal complexes of this compound and its derivatives. This can aid in the rational design of complexes with desired catalytic or photophysical properties. rsc.org

Screen for Biological Activity: Use molecular docking simulations to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This can help to prioritize compounds for experimental screening.

Novel Applications in Interdisciplinary Fields, including Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for applications in diverse interdisciplinary fields.

In chemical biology , pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rjpbcs.com Future research could involve the synthesis and screening of a library of derivatives of this compound to identify new bioactive compounds. The methanol functionality provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or targeting moieties, to create chemical probes for studying biological processes.

In materials science , pyrazole-containing compounds have been utilized in the development of various functional materials. The coordination complexes of this compound could be explored as components of luminescent materials, magnetic materials, or catalysts. Furthermore, the pyrazole moiety itself can be incorporated into polymeric structures to create materials with tailored thermal or optical properties. The potential for this compound to act as a building block for novel organic semiconductors or photoactive materials also warrants investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.